molecular formula C21H30FN3O3S B5998294 1-[[3-[(2-Fluorophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-3-(methoxymethyl)piperidine

1-[[3-[(2-Fluorophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-3-(methoxymethyl)piperidine

Cat. No.: B5998294
M. Wt: 423.5 g/mol
InChI Key: IBPMXIPOZZZBFP-UHFFFAOYSA-N
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Description

1-[[3-[(2-Fluorophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-3-(methoxymethyl)piperidine is a complex organic compound with a unique structure that includes a fluorophenyl group, an imidazole ring, and a piperidine ring

Preparation Methods

The synthesis of 1-[[3-[(2-Fluorophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-3-(methoxymethyl)piperidine typically involves multiple steps, including the formation of the imidazole ring, the introduction of the fluorophenyl group, and the attachment of the piperidine ring. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial production methods may involve the use of large-scale reactors and continuous flow systems to optimize the synthesis process. These methods aim to reduce production costs and improve the efficiency of the synthesis.

Chemical Reactions Analysis

1-[[3-[(2-Fluorophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-3-(methoxymethyl)piperidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

1-[[3-[(2-Fluorophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-3-(methoxymethyl)piperidine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

    Biology: It may serve as a probe to study biological processes or as a potential therapeutic agent in drug discovery.

    Medicine: Its unique structure makes it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: It can be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 1-[[3-[(2-Fluorophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-3-(methoxymethyl)piperidine involves its interaction with specific molecular targets and pathways. The fluorophenyl group may enhance its binding affinity to certain receptors or enzymes, while the imidazole and piperidine rings may contribute to its overall stability and reactivity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-[[3-[(2-Fluorophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-3-(methoxymethyl)piperidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups and its potential for diverse applications in various scientific fields.

Properties

IUPAC Name

1-[[3-[(2-fluorophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-3-(methoxymethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30FN3O3S/c1-16(2)29(26,27)21-23-11-19(14-24-10-6-7-17(12-24)15-28-3)25(21)13-18-8-4-5-9-20(18)22/h4-5,8-9,11,16-17H,6-7,10,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBPMXIPOZZZBFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=NC=C(N1CC2=CC=CC=C2F)CN3CCCC(C3)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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